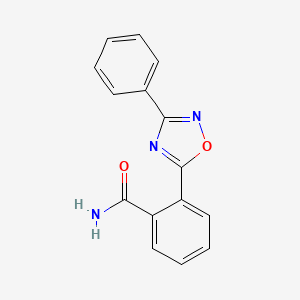

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide and related compounds involves multiple steps, starting from basic precursors to complex intermediates. For instance, derivatives of 1,3,4-oxadiazole have been synthesized starting from specific acetic acids and benzoyl chlorides, showcasing moderate to excellent anticancer activity in various cancer cell lines (Ravinaik et al., 2021). This highlights the compound's synthetic accessibility and potential for further functionalization.

Molecular Structure Analysis

The crystal and molecular structure of related 1,2,4-oxadiazole compounds has been determined, providing insights into their geometric configurations. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated, establishing its triclinic space group and molecular dimensions, which are critical for understanding its chemical behavior and reactivity (Viterbo et al., 1980).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, forming new bonds and structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing the compound's versatility in chemical transformations (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. The synthesis and characterization processes often provide these properties, which are essential for determining the compound's suitability for specific applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are vital for understanding the compound's potential uses. The compound's interaction with other chemicals, its behavior under different conditions, and its ability to form new compounds through various reactions are of particular interest. For example, the synthesis of oxadiazole-functionalized europium(III) benzamide complexes demonstrates the compound's ability to engage in complex formation and its luminescent properties, which could have applications in materials science (Zhang et al., 2009).

Wirkmechanismus

Target of Action

It is known that the 1,2,4-oxadiazole ring, a key component of this compound, is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is suggested that the oxadiazole moiety may interact with its targets through intramolecular hydrogen bonding .

Biochemical Pathways

Given the known activities of similar 1,2,4-oxadiazole derivatives, it is plausible that this compound may influence pathways related to carbonic anhydrase, which is implicated in various physiological processes including ph regulation and electrolyte balance .

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert inhibitory effects on its targets, potentially leading to alterations in cellular processes .

Zukünftige Richtungen

The 1,2,4-oxadiazole ring is a well-known pharmacophore with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This compound could potentially be explored further in the field of drug discovery.

Biochemische Analyse

Biochemical Properties

The 1,2,4-oxadiazole motif in 2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves hydrogen bonding, due to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Similar 1,2,4-oxadiazole derivatives have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Eigenschaften

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c16-13(19)11-8-4-5-9-12(11)15-17-14(18-20-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBPQHVGIPXLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

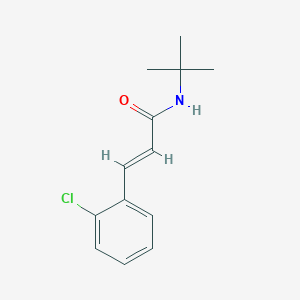

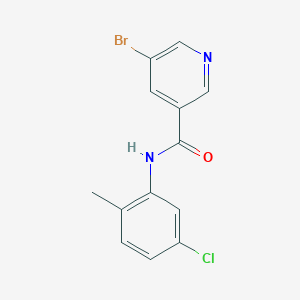

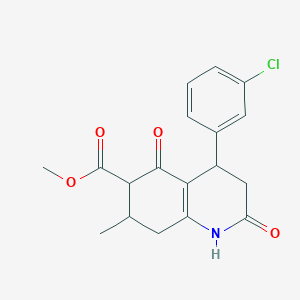

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)

![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)

![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)

![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)

![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)

![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)